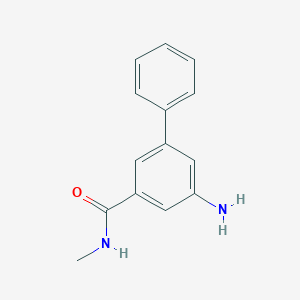

5-Aminobiphenyl-3-carboxylic acid methylamide

描述

5-Aminobiphenyl-3-carboxylic acid methylamide is a biphenyl derivative featuring an amino group at the 5-position and a methylamide substituent at the 3-carboxylic acid position. The compound’s biphenyl scaffold and methylamide functional group may influence its pharmacokinetic properties, such as solubility and bioavailability, while its amino group could facilitate interactions with biological targets like kinases or receptors .

属性

IUPAC Name |

3-amino-N-methyl-5-phenylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-16-14(17)12-7-11(8-13(15)9-12)10-5-3-2-4-6-10/h2-9H,15H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFQLNMSQMPFOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminobiphenyl-3-carboxylic acid methylamide typically involves the following steps:

Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position.

Reduction of Nitro Group: The nitro group is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Amidation: The carboxylic acid group is converted to a methylamide group through a reaction with methylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

5-Aminobiphenyl-3-carboxylic acid methylamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid methylamide group can be reduced to the corresponding amine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated biphenyl derivatives.

科学研究应用

5-Aminobiphenyl-3-carboxylic acid methylamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

作用机制

The mechanism of action of 5-Aminobiphenyl-3-carboxylic acid methylamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the biphenyl structure provides hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Key Differences :

- H-121 () incorporates a thiophene-pyrimidine backbone, enhancing planar stacking with kinase active sites. Its acrylamido group enables covalent binding to cysteine residues, improving potency .

- However, the lack of a reactive acrylamido group might limit covalent target engagement .

Functional Group Analogues in Biliary Therapy

Nicotinyl methylamide (), classified under ATC code A05AB01, shares the methylamide functional group but is used for biliary tract therapy. This highlights how structural context dictates therapeutic application:

生物活性

5-Aminobiphenyl-3-carboxylic acid methylamide (ABM) is a biphenyl derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an amino group at the 5-position and a methylamide at the 3-position of the biphenyl structure. This arrangement contributes to its unique chemical and biological properties, making it a subject of interest in medicinal chemistry.

The biological activity of ABM is primarily attributed to its ability to interact with various molecular targets within biological systems. The amino group can form hydrogen bonds with proteins, while the biphenyl structure allows for hydrophobic interactions with cell membranes. These interactions can modulate enzyme activities and receptor functions, influencing cellular processes.

Antimicrobial Properties

Research has indicated that ABM exhibits antimicrobial activity against a range of bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains have been documented, highlighting its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

ABM has also been investigated for its anticancer properties. Studies have demonstrated that it induces apoptosis in cancer cell lines, including breast and colon cancer cells. The compound appears to activate intrinsic apoptotic pathways, leading to cell death.

Case Study: Breast Cancer Cell Line (MCF-7)

In a study involving MCF-7 cells, treatment with ABM resulted in a significant reduction in cell viability (p < 0.05) compared to untreated controls. Flow cytometry analysis revealed an increase in the proportion of cells in the sub-G1 phase, indicative of apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of ABM can be influenced by modifications to its structure. Variations such as altering the position or type of substituents on the biphenyl ring can lead to changes in potency and selectivity against specific targets.

Comparison with Related Compounds

| Compound | Biological Activity |

|---|---|

| 5-Aminobiphenyl-3-carboxylic acid ethylamide | Moderate antimicrobial activity |

| 4-Aminobiphenyl-3-carboxylic acid methylamide | Low anticancer activity |

Toxicological Profile

While exploring the biological activity of ABM, it is crucial to consider its safety profile. Preliminary toxicological assessments indicate that high doses may lead to cytotoxic effects in non-target cells. Further studies are needed to establish a comprehensive safety profile.

常见问题

Basic: What synthetic strategies are effective for preparing 5-aminobiphenyl-3-carboxylic acid methylamide?

Answer:

The compound can be synthesized via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between 5-aminobiphenyl-3-carboxylic acid and methylamine. Key steps include:

- Activation of the carboxylic acid group using EDCI and HOBt in DMF under inert atmosphere .

- Reaction with methylamine in stoichiometric excess to drive amide bond formation.

- Purification via column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) to isolate the product .

Note: Reaction yields may vary depending on steric hindrance from the biphenyl moiety; inert conditions are critical to prevent oxidation .

Advanced: How can conformational discrepancies between solution and solid-state structures be resolved?

Answer:

Combined spectroscopic and crystallographic methods are essential:

- Solution-state NMR : Analyze NOE correlations and temperature-dependent NH proton shifts to identify intramolecular hydrogen bonds (e.g., methylamide NH participating in β-turns) .

- Solid-state X-ray diffraction : Resolve hydrogen-bonding patterns (e.g., type II β-turns stabilized by BocCO-NHMe interactions) .

- IR spectroscopy : Confirm hydrogen bonding via NH stretching frequencies (e.g., shifts from ~3300 cm⁻¹ to ~3450 cm⁻¹ in DMSO vs. chloroform) .

These methods reconcile differences in flexibility and packing effects between states.

Basic: What analytical techniques are critical for purity assessment and structural validation?

Answer:

- HPLC-MS : Quantify purity (>95%) and confirm molecular weight (e.g., [M+H]+ ion detection) .

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm), methylamide NH (δ 7.2–7.8 ppm), and carboxy/methyl groups .

- Elemental analysis : Validate C, H, N composition.

Advanced: High-resolution mass spectrometry (HRMS) resolves isotopic patterns for unambiguous identification .

Advanced: How can computational modeling optimize target binding studies for this compound?

Answer:

- Docking simulations : Use the biphenyl scaffold to predict interactions with hydrophobic pockets (e.g., kinase domains, as seen in Sorafenib analogs) .

- Molecular dynamics (MD) : Simulate conformational stability of the methylamide group in aqueous vs. lipid environments .

- QM/MM : Assess electronic effects of the amino group on hydrogen-bonding capacity.

Experimental validation via SPR or ITC is recommended to correlate binding affinities .

Basic: What are the stability considerations for handling and storing this compound?

Answer:

- Storage : -20°C under argon in amber vials to prevent photodegradation and oxidation of the aromatic amine .

- Solubility : Stable in DMSO (stock solutions) but avoid aqueous buffers >pH 8.0 to prevent hydrolysis of the methylamide group .

- Handling : Use gloveboxes for air-sensitive reactions; monitor degradation via TLC .

Advanced: How to address contradictory bioactivity data in enzymatic assays?

Answer:

- Assay optimization : Control for pH (affects amine protonation) and solvent carriers (e.g., DMSO ≤0.1% to avoid denaturation) .

- Orthogonal assays : Combine fluorescence polarization (binding) with enzyme inhibition (IC₅₀) to distinguish direct vs. allosteric effects.

- Metabolite screening : Check for methylamide hydrolysis products (e.g., free carboxylic acid) that may confound results .

Basic: What are the key structural motifs influencing this compound’s reactivity?

Answer:

- Biphenyl core : Provides rigidity and π-π stacking potential for target binding .

- Methylamide group : Enhances solubility and participates in hydrogen bonding .

- Aromatic amine : Prone to oxidation; requires protection (e.g., Boc) during multi-step syntheses .

Advanced: How to troubleshoot low yields in scale-up synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。